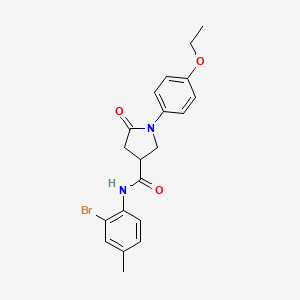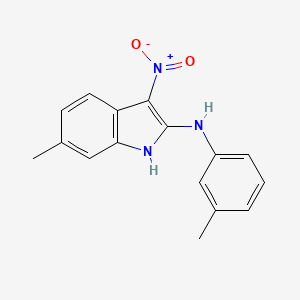
N-(2-bromo-4-methylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
N-(2-bromo-4-methylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BRD0705, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine and agriculture.
Mechanism of Action
N-(2-bromo-4-methylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide works by binding to a specific protein called BRD9, which is involved in the regulation of gene expression. By binding to BRD9, N-(2-bromo-4-methylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide inhibits its activity and prevents the expression of genes that are necessary for the growth and survival of cancer cells. This mechanism of action has also been implicated in the potential use of N-(2-bromo-4-methylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis (programmed cell death), and modulation of gene expression. In addition, N-(2-bromo-4-methylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have herbicidal activity against certain weeds, indicating its potential use in agriculture.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-bromo-4-methylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its specificity for BRD9, which allows for targeted inhibition of gene expression. In addition, the synthesis method for N-(2-bromo-4-methylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been optimized to achieve high yield and purity, making it a reliable reagent for lab experiments. However, one limitation of using N-(2-bromo-4-methylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its relatively high cost compared to other chemical compounds.
Future Directions
There are several future directions for research on N-(2-bromo-4-methylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, including further studies on its potential use in treating neurodegenerative diseases, optimization of its herbicidal activity for use in agriculture, and development of more cost-effective synthesis methods. In addition, further studies on the mechanism of action of N-(2-bromo-4-methylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide could lead to the discovery of new targets for cancer therapy.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential applications in various fields such as cancer research, neurobiology, and agriculture. In cancer research, N-(2-bromo-4-methylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth of cancer cells by targeting a specific protein called BRD9. In neurobiology, N-(2-bromo-4-methylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, N-(2-bromo-4-methylphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have herbicidal activity against certain weeds.
properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3/c1-3-26-16-7-5-15(6-8-16)23-12-14(11-19(23)24)20(25)22-18-9-4-13(2)10-17(18)21/h4-10,14H,3,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTXICSCWMXKQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=C(C=C3)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-chlorophenyl)-5-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4088985.png)
![3-(3-methoxyphenyl)-2-(2-methyl-2-propen-1-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B4089009.png)
![3-(benzyloxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4089013.png)
![N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}acetamide](/img/structure/B4089017.png)
![N-(2-methoxy-5-nitrophenyl)-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide](/img/structure/B4089022.png)
![(2R)-1-[4-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B4089024.png)
![1,3,3-trimethyl-N-phenyl-6-azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B4089038.png)
![N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4089041.png)
![4-methyl-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-3-nitrobenzenesulfonamide](/img/structure/B4089052.png)
![2-[(2-fluorobenzyl)thio]-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4089057.png)

![methyl [7-(2-{[2,5-diethoxy-4-(4-morpholinyl)phenyl]amino}-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B4089073.png)
![N-[2-(4-Methyl-piperazin-1-yl)-2-oxo-ethyl]-N-(2-nitro-phenyl)-benzenesulfonamide](/img/structure/B4089089.png)
![7-(3-bromophenyl)-5-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4089097.png)